molecular formula C19H18Cl2F3N3O2 B2662681 2-(2,4-dichlorophenoxy)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide CAS No. 1396708-67-0

2-(2,4-dichlorophenoxy)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide

Cat. No.: B2662681
CAS No.: 1396708-67-0
M. Wt: 448.27
InChI Key: IVIOKUPPHJUIRX-UHFFFAOYSA-N
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Description

This compound is a derivative of 2-(2,4-Dichlorophenoxy)acetic acid, which are promising anti-inflammatory agents capable of selectively inhibiting the COX-2 enzyme . The compound is synthesized by adding aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide .


Synthesis Analysis

The synthesis of these compounds is based on the addition of aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide . The target products were obtained in 58–72% yield .


Molecular Structure Analysis

The structure of the obtained compounds was reliably proven through 1H and 13C NMR spectroscopy data .


Chemical Reactions Analysis

The method for the synthesis of these compounds is based on the addition of aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide .


Physical and Chemical Properties Analysis

The compound appears as pale yellow crystals . More detailed physical and chemical properties could not be found in the available resources.

Scientific Research Applications

Analgesic and Anti-inflammatory Activities

Research indicates that novel quinazolinyl acetamides, including derivatives similar to the specified compound, exhibit significant analgesic and anti-inflammatory activities. For example, a study found that a related compound, 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamide, demonstrated potent analgesic and anti-inflammatory effects (Alagarsamy et al., 2015).

Antimicrobial Activities

Quinazolin-4(3H)one derivatives, closely related to the compound , have been shown to possess antimicrobial properties. One study synthesized a series of these compounds and found that certain derivatives exhibited good antimicrobial activity compared to standard drugs (Patel & Shaikh, 2011).

Anticonvulsant Activity

Derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide, a compound structurally similar to the one , have been investigated for their anticonvulsant activity. The research indicated a positive correlation between docking study results and in vivo anticonvulsant efficacy (El Kayal et al., 2019).

Anticancer Properties

Some studies have explored the synthesis and biological potentials of quinazolin-3(4H)-yl acetamide derivatives, noting their in vitro antimicrobial and anticancer activities. A particular focus was on their potential as anticancer molecules, as evidenced in molecular docking studies (Mehta et al., 2019).

Antiviral and Antiapoptotic Effects

A novel anilidoquinoline derivative structurally akin to the compound was evaluated for its therapeutic efficacy in treating Japanese encephalitis. The compound demonstrated significant antiviral and antiapoptotic effects in vitro (Ghosh et al., 2008).

Mechanism of Action

According to the results of molecular docking, the structures of the synthesized compounds effectively interact with the active site of COX-2 and surpass 2-(2,4-dichlorophenoxy)acetic acid in terms of the strength of the complex formed with this enzyme .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2F3N3O2/c20-11-5-6-15(13(21)9-11)29-10-17(28)25-8-7-16-26-14-4-2-1-3-12(14)18(27-16)19(22,23)24/h5-6,9H,1-4,7-8,10H2,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIOKUPPHJUIRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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